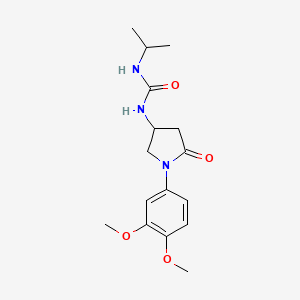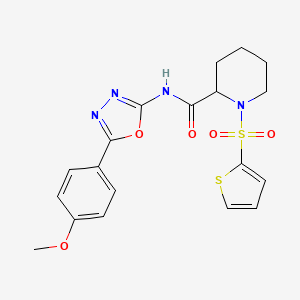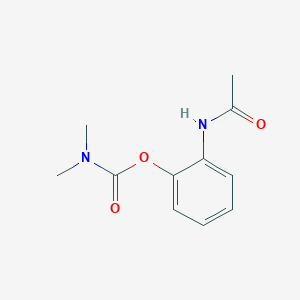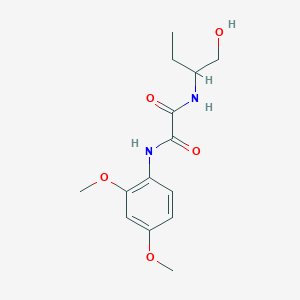
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as DMOX, is a chemical compound that has been widely used in scientific research applications. DMOX is a potent inhibitor of cytochrome P450 enzymes and has been found to have a wide range of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-hydroxybutan-2-amine to form N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine, which is then reacted with oxalyl chloride to form N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide. Finally, this compound is reacted with ammonia to form the desired product, N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Starting Materials
2,4-dimethoxybenzoyl chloride, 1-hydroxybutan-2-amine, oxalyl chloride, ammonia
Reaction
Step 1: 2,4-dimethoxybenzoyl chloride is reacted with 1-hydroxybutan-2-amine in the presence of a base such as triethylamine to form N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine., Step 2: N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine is then reacted with oxalyl chloride in the presence of a base such as pyridine to form N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide., Step 3: Finally, N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide is reacted with ammonia in the presence of a base such as sodium hydroxide to form N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Mecanismo De Acción
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the enzyme from interacting with its substrate, leading to inhibition of enzyme activity. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to be a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Efectos Bioquímicos Y Fisiológicos
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to have a wide range of biochemical and physiological effects. Inhibition of cytochrome P450 enzymes can lead to altered drug metabolism, increased toxicity, and altered physiological responses. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to increase the toxicity of several drugs, including acetaminophen, diclofenac, and tamoxifen. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has also been found to increase oxidative stress and inflammation in several animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a potent inhibitor of cytochrome P450 enzymes and has been widely used in scientific research applications. However, there are several limitations to its use in lab experiments. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems. Additionally, N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can have off-target effects on other enzymes and receptors, leading to potential confounding effects.
Direcciones Futuras
There are several future directions for research on N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide. One area of interest is the development of more specific inhibitors of cytochrome P450 enzymes, which could lead to more targeted therapies for drug metabolism and toxicity. Another area of interest is the development of new animal models to study the effects of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide on physiological processes such as inflammation and oxidative stress. Finally, there is a need for further research on the potential off-target effects of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide on other enzymes and receptors, which could provide insights into its broader physiological effects.
Aplicaciones Científicas De Investigación
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been widely used in scientific research applications as a potent inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of a wide range of drugs, toxins, and endogenous compounds. Inhibition of these enzymes can lead to altered drug metabolism, increased toxicity, and altered physiological responses. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been used to study the role of cytochrome P450 enzymes in drug metabolism and toxicity, as well as in the regulation of physiological processes such as inflammation, oxidative stress, and apoptosis.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-9(8-17)15-13(18)14(19)16-11-6-5-10(20-2)7-12(11)21-3/h5-7,9,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIMMRZURPIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)
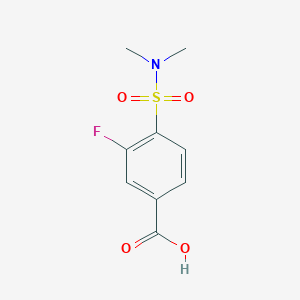
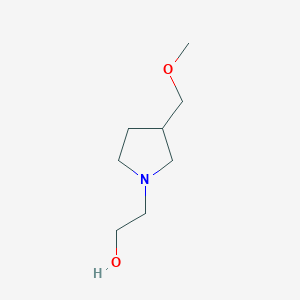

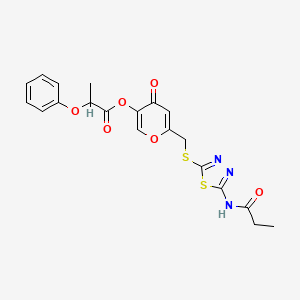
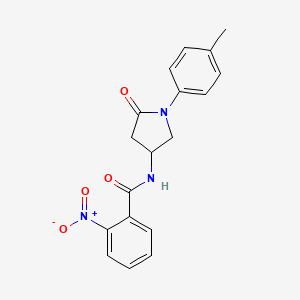
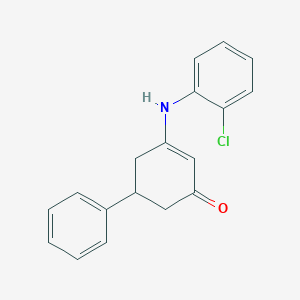
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
